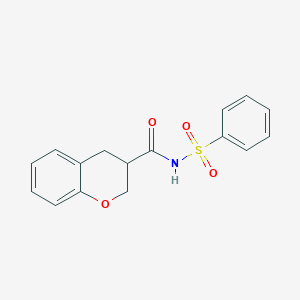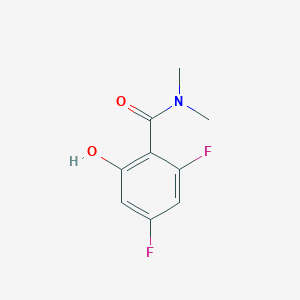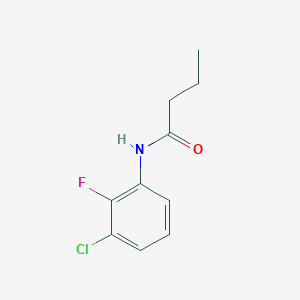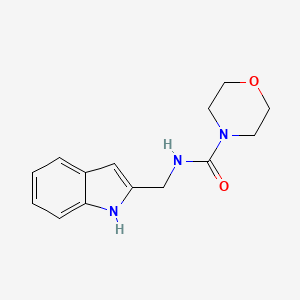
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as BSC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BSC is a heterocyclic compound that contains a chromene ring and a benzenesulfonyl group. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide varies depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and suppress the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential as a versatile compound with various applications. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have potential as an anticancer agent, anti-inflammatory agent, fluorescent probe, and plant growth regulator. Another advantage of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its relatively simple synthesis method.
One of the limitations of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential toxicity. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in various studies, its toxicity and potential side effects have not been extensively studied. Another limitation of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the further study of its potential as an anticancer agent. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in inducing apoptosis in cancer cells, further studies are needed to determine its efficacy in vivo and its potential side effects.
Another potential direction is the further study of its potential as a plant growth regulator. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in promoting plant growth and increasing crop yields, further studies are needed to determine its efficacy in different crops and under different environmental conditions.
Finally, further studies are needed to determine the potential applications of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in materials science, including its potential use as a corrosion inhibitor and its potential as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide involves a multi-step process that includes the condensation of salicylaldehyde and ethyl acetoacetate to form 3,4-dihydro-2H-chromen-3-carboxylic acid. The benzenesulfonyl group is then introduced by reacting the acid with benzenesulfonyl chloride in the presence of a base. The resulting compound is then converted into N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide by amidation with ammonia or an amine.
Scientific Research Applications
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as a corrosion inhibitor for metal surfaces.
In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a plant growth regulator. Studies have shown that N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide can promote plant growth and increase the yield of crops such as rice and wheat.
properties
IUPAC Name |
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-9,13H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJCVLJLJNEJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
![2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B7566734.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)


![2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)
![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)

![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)
